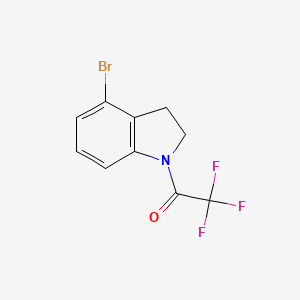
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromo-substituted indole ring and a trifluoromethyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoindole and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as potassium carbonate or sodium hydride is used to deprotonate the indole, facilitating the nucleophilic attack on the carbonyl carbon of the trifluoroacetophenone.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products:
Substitution: Various substituted indole derivatives.
Reduction: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethanol.
Oxidation: Oxidized indole derivatives.
Applications De Recherche Scientifique
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
- 1-(4-Chloroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Fluoroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Methylindolin-1-yl)-2,2,2-trifluoroethan-1-one
Comparison: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromo compound may exhibit different physicochemical properties, such as solubility, stability, and binding affinity. These differences can impact its suitability for various applications and its overall effectiveness in scientific research.
Propriétés
Formule moléculaire |
C10H7BrF3NO |
|---|---|
Poids moléculaire |
294.07 g/mol |
Nom IUPAC |
1-(4-bromo-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-5-15(8)9(16)10(12,13)14/h1-3H,4-5H2 |
Clé InChI |
CKKQDRCOJDBAGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C(=CC=C2)Br)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



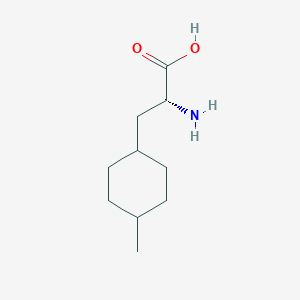
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
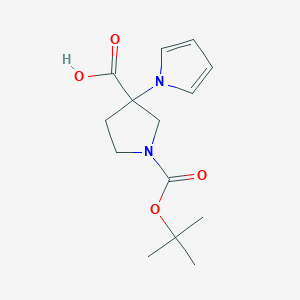

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
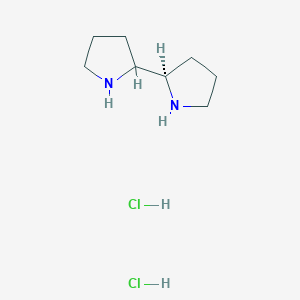
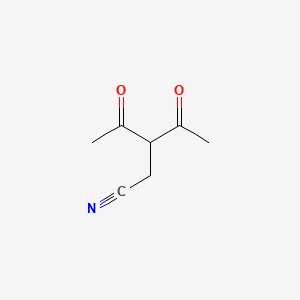

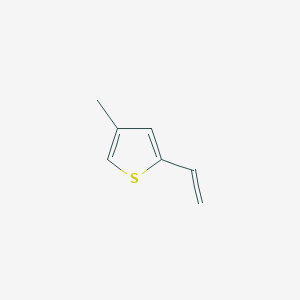

![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
